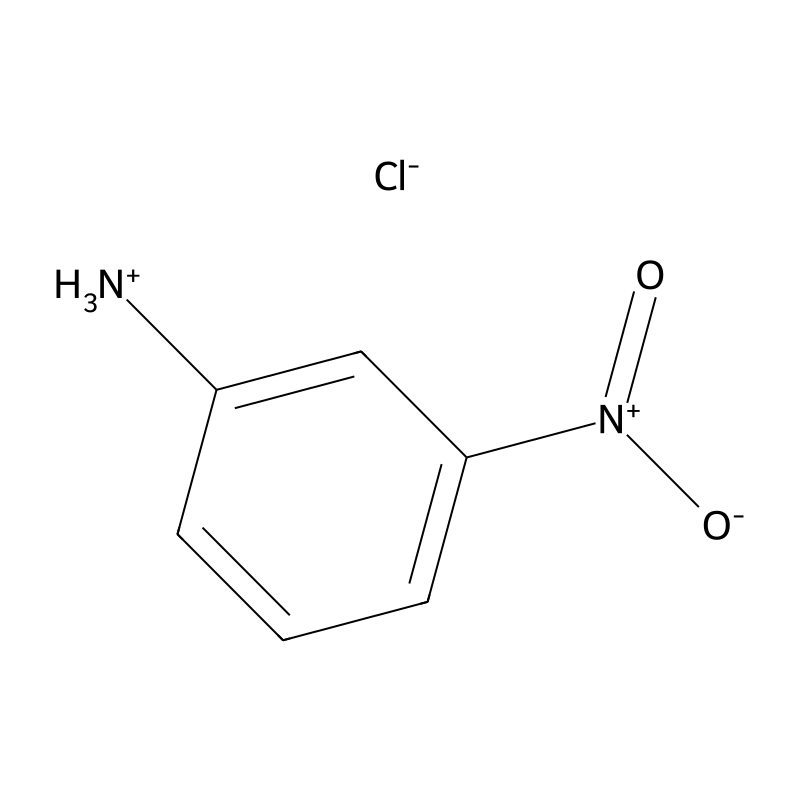

3-Nitroanilinium chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Nitroanilinium chloride is an organic compound with the chemical formula CHClNO. It is derived from 3-nitroaniline, which features a nitro group (-NO) attached to the aniline structure at the meta position. This compound appears as a yellow solid and is notable for its role as a chemical intermediate in various applications, particularly in dye synthesis and organic electronics .

- Azo Coupling: It can react with diazonium salts to form azo compounds, which are important in dye chemistry.

- Nitration: The presence of the nitro group makes the compound susceptible to further nitration, potentially leading to more complex derivatives.

- Reduction: Under reducing conditions, 3-nitroanilinium chloride can be converted back to 3-nitroaniline or other amine derivatives .

Research indicates that 3-nitroanilinium chloride exhibits biological activity, particularly in antimicrobial and antifungal applications. Its derivatives have been studied for their potential therapeutic effects against various pathogens. The nitro group contributes to its reactivity and biological properties, making it a candidate for further pharmacological studies .

The synthesis of 3-nitroanilinium chloride typically involves:

- Reduction of 1,3-Dinitrobenzene: This method employs hydrogen sulfide or sodium sulfide in a Zinin reaction to produce 3-nitroaniline, which is then reacted with hydrochloric acid to form 3-nitroanilinium chloride .

- Direct Chlorination: Chlorination of 3-nitroaniline can also yield 3-nitroanilinium chloride through electrophilic aromatic substitution reactions .

These methods highlight the compound's accessibility and versatility in synthetic organic chemistry.

3-Nitroanilinium chloride has several notable applications:

- Dye Manufacturing: It serves as an intermediate in the production of various dyes, including disperse yellow 5 and acid blue 29.

- Organic Electronics: Due to its conductive properties when polymerized, it is explored in applications such as organic semiconductors and electronic devices .

- Analytical Chemistry: It is utilized in analytical procedures for detecting and quantifying nitro compounds in environmental samples .

Studies on the interactions of 3-nitroanilinium chloride with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has been investigated, showing promise for applications in catalysis and materials science. Furthermore, research into its interactions with biological systems suggests potential pathways for drug development .

Several compounds share structural similarities with 3-nitroanilinium chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Nitroaniline | CHNO | Isomer with different positioning of the nitro group |

| 4-Nitroaniline | CHNO | Another isomer; used similarly in dye applications |

| 4-Chloro-3-nitroaniline | CHClNO | Contains chlorine; alters reactivity and properties |

Uniqueness of 3-Nitroanilinium Chloride

What distinguishes 3-nitroanilinium chloride from its isomers (such as 2-nitroaniline and 4-nitroaniline) is its specific reactivity profile due to the position of the nitro group relative to the amino group. This positioning affects both its chemical behavior and biological activity, making it particularly useful in niche applications within dye chemistry and organic electronics .